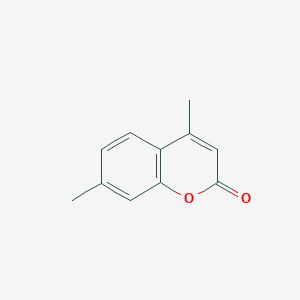

4,7-Dimethylcoumarin

Description

4,7-Dimethylcoumarin (C₁₁H₁₀O₂, MW 164.2) is a coumarin derivative characterized by methyl groups at the 4- and 7-positions of its benzopyrone scaffold. It exists as white crystalline solids with a melting point of 130–132°C . Synthesized and studied by the Keehn Lab, this compound is notable for its unique structural and physicochemical properties, including high lipophilicity (log P = 2.94) . Its inclusion complexes with β-cyclodextrin form anti-head-to-tail dimers under UV irradiation, making it a candidate for photochemical studies and drug delivery systems . Applications span agriculture (as a plant growth inhibitor) and materials science, where its β-cyclodextrin complexes influence stereochemical outcomes in dimerization reactions .

Propriétés

IUPAC Name |

4,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMAHEBVYSIROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312486 | |

| Record name | 4,7-dimethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-90-5 | |

| Record name | 4,7-Dimethylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14002-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-dimethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Procedure

The Pechmann condensation, a classical method for coumarin synthesis, involves the acid-catalyzed cyclization of phenols with β-keto esters. For 4,7-dimethylcoumarin, p-cresol and ethyl acetoacetate serve as precursors, with concentrated sulfuric acid acting as both catalyst and solvent. Under ultrasound irradiation (40 kHz, 300 W), the reaction achieves completion within 93 minutes, compared to conventional thermal methods requiring extended durations.

Synthetic Steps :

-

Mixing Phase : Combine p-cresol (21 mL) and ethyl acetoacetate (26 mL) in sulfuric acid (50 mL).

-

Ultrasonic Irradiation : Subject the mixture to ultrasound at 25–30°C for 93 minutes.

-

Workup : Quench the reaction by pouring into ice water, isolate the precipitate via filtration, and recrystallize from dilute ethanol.

Optimization and Yield Enhancement

Ultrasound promotes cavitation, enhancing molecular collisions and accelerating the cyclization step. This method achieves a 76% yield of this compound, with a melting point of 163–165°C, consistent with literature values. Comparative studies indicate that ultrasonic irradiation reduces energy consumption and minimizes byproduct formation, as evidenced by the absence of side products in thin-layer chromatography (TLC) analyses.

Comparative Analysis of Synthetic Methodologies

Role of Substituents in Reaction Efficiency

The electron-donating methyl groups on p-cresol stabilize the intermediate carbocation during cyclization, directing nitro or bromo substitutions to specific positions (e.g., C-6 or C-8) in downstream derivatives. This regioselectivity is critical for synthesizing nitro-4,7-dimethylcoumarin isomers, though the parent compound’s preparation remains unaffected by these subsequent modifications.

Physicochemical Characterization

Spectroscopic Validation

FT-IR Analysis :

-

A strong absorption band at 1,691 cm⁻¹ corresponds to the lactone carbonyl group, confirming successful cyclization.

-

Absence of O–H stretches (3,200–3,600 cm⁻¹) verifies complete dehydration.

¹H-NMR Data :

Lipophilicity and Solubility

Experimental log P values (-0.87) align with computational predictions (0.62), indicating moderate hydrophobicity suitable for drug delivery applications. The compound’s solubility in polar aprotic solvents (e.g., dioxane) facilitates further functionalization, such as nitration or amination.

Industrial and Environmental Considerations

Analyse Des Réactions Chimiques

Nitration Reactions

4,7-Dimethylcoumarin undergoes regioselective nitration under controlled conditions to produce mono-, di-, and trinitro derivatives:

Mono-Nitration

-

Products :

Di- and Tri-Nitration

Table 1: Nitration Products and Conditions

| Product | Nitrating Agent Ratio | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 6-Nitro-4,7-dimethylcoumarin | 1:1 (HNO₃:H₂SO₄) | 0–5°C | 3 h | 78 |

| 8-Nitro-4,7-dimethylcoumarin | 1:1 (HNO₃:H₂SO₄) | 0–5°C | 24 h | 65 |

| 3,6-Dinitro-4,7-dimethylcoumarin | 2:1 (HNO₃:H₂SO₄) | 15°C | 24 h | 62 |

| 3,6,8-Trinitro-4,7-dimethylcoumarin | 3:1 (HNO₃:H₂SO₄) | 28°C | 24 h | 58 |

Reduction to Aminocoumarins

Nitro derivatives are reduced to amino counterparts using Fe/dioxane/glacial acetic acid :

-

Conditions : Reflux for 10 hours, followed by neutralization with NaHCO₃.

-

Products :

-

8-Amino-4,7-dimethylcoumarin (from 8-nitro derivative).

-

3,6-Diamino-4,7-dimethylcoumarin (from 3,6-dinitro derivative).

-

-

Key Observation : IR spectra show NH₂ absorption bands at 3435–3360 cm⁻¹ and diminished NO₂ peaks .

Halogenation (Bromination)

Ultrasound-assisted bromination enhances reaction efficiency :

-

Conditions : Br₂ in CH₃COOH under ultrasound irradiation.

-

Product : 6-Bromo-4,7-dimethylcoumarin .

Acetylation

Selective acetylation modifies hydroxyl groups introduced via nitration/reduction :

-

Conditions : Acetic anhydride/pyridine with DMAP catalyst.

-

Product : 6-Acetyl-5-hydroxy-4,7-dimethylcoumarin .

-

Crystallography : Single-crystal X-ray analysis confirms planar structure .

Photodimerization

Inclusion complexes with β-cyclodextrin enable UV-induced dimerization :

-

Conditions : β-CD host–guest complex irradiated at 365 nm.

-

Product : Anti-HT photodimer (C₃–C₃′ linked).

-

Mechanism : Supramolecular confinement directs regioselectivity .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

Applications De Recherche Scientifique

Synthesis and Characterization

4,7-Dimethylcoumarin can be synthesized through various methods, including the Pechmann condensation reaction and nitration processes. The synthesis typically involves the reaction of phenolic compounds with β-keto esters or by nitration of this compound derivatives under controlled conditions to yield substituted derivatives with enhanced properties .

Key Synthesis Methods

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pechmann Condensation | Acidic conditions (H2SO4) | Varies | Common method for coumarins |

| Nitration | HNO3/H2SO4 at 0-5 °C | High | Produces dinitro derivatives |

| Ultrasound Irradiation | Enhanced reaction rates | Up to 95% | Reduces synthesis time significantly |

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Its derivatives have been studied for their potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that this compound and its derivatives can inhibit various cancer cell lines, including those from renal, breast, and lung cancers. The compound's mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound has shown efficacy against several bacterial strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that certain nitro-substituted derivatives were more effective than standard antibiotics like amoxicillin .

Material Science Applications

In materials science, this compound is utilized in the development of smart materials. Its photochemical properties allow it to be incorporated into polymers for applications in drug delivery systems and light-harvesting structures.

Photochemical Applications

- Polymer Modifications : Coumarin derivatives are used to create light-sensitive polymers that can change properties upon UV exposure. This feature is exploited in microfluidic devices and controlled drug delivery systems .

- Fluorescent Materials : The incorporation of coumarins into polymer matrices enhances their fluorescence properties, making them suitable for use in sensors and imaging applications .

Case Studies

- Antiviral Properties : A study on coumarin-based derivatives indicated their potential as antiviral agents against HIV by inhibiting various stages of the viral replication cycle .

- Antioxidant Activity : Research has shown that certain derivatives exhibit significant antioxidant activity when tested against DPPH radicals, suggesting their potential as therapeutic agents in oxidative stress-related diseases .

- Drug Design : Molecular docking studies have been conducted to evaluate the binding affinity of this compound derivatives to serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2), indicating their potential as psychotropic drugs .

Mécanisme D'action

The mechanism of action of 4,7-Dimethylcoumarin involves its interaction with specific molecular targets and pathways. One potential target is glycogen synthase kinase-3β, an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling. By modulating the activity of this enzyme, this compound can influence various biological pathways and exert its effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Coumarin Derivatives

Structural and Functional Differences

6,7-Dimethoxycoumarin

- Substituents : Methoxy groups at 6- and 7-positions.

- Pharmacological Activity: Reduces proliferation of chronic myelogenous leukemia (K562) cells by upregulating FOXO3 expression. However, its molecular mechanism remains under investigation .

- Applications: Potential anti-leukemic agent; lacks detailed pharmacokinetic (PK) data compared to 4,7-dimethylcoumarin.

4,8-Dimethylcoumarin

- Substituents : Methyl groups at 4- and 8-positions.

- Pharmacological Activity: Potent inhibitor of the SLC26A3 anion exchanger (IC₅₀ ≈ 25 nM), used in anti-absorptive therapy for constipation. Structure-activity relationship (SAR) studies highlight ~10-fold potency improvements in synthesized analogues (e.g., 4az at 1 mg/kg normalizes stool hydration in mice) .

- Physicochemical Properties: PEGylation enhances solubility and anti-inflammatory activity (e.g., ICAM-1 inhibition) compared to non-PEGylated derivatives .

5,7-Dimethoxy-4-methylcoumarin

- Substituents : Methoxy groups at 5- and 7-positions, methyl at 4-position.

- Applications: Limited data, but structural analogs are explored for antiviral properties (e.g., HCV genome polyprotein inhibition) .

Key Comparative Data

Research Findings and Mechanistic Insights

This compound

4,8-Dimethylcoumarin

6,7-Dimethoxycoumarin

Activité Biologique

4,7-Dimethylcoumarin is a significant member of the coumarin family, known for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on extensive literature review and recent studies.

Chemical Structure and Properties

This compound (C10H10O2) features a coumarin backbone with methyl groups at positions 4 and 7. This modification influences its solubility, stability, and interaction with biological targets. The compound can be synthesized through various methods, including condensation reactions of salicylaldehyde derivatives with acetic anhydride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A series of novel 4,7-disubstituted coumarin hybrids were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms (CA I, CA II, CA IX, and CA XII). Notably, certain compounds exhibited selective inhibition towards tumor-associated isoforms CA IX and CA XII without affecting the non-tumor isoforms. For instance:

| Compound | Target Isoform | Inhibition Constant (K_i) |

|---|---|---|

| 8b | hCA IX | 0.58 µM |

| 7c | hCA XII | 0.36 µM |

These findings suggest that this compound derivatives could serve as potential leads for developing selective cytotoxic agents targeting cancer cells .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. It has shown affinity for serotonin receptors (5-HT1A and 5-HT2A) and dopamine receptors (D2). Studies involving molecular docking have indicated that modifications in the coumarin structure can enhance receptor binding affinity. For example, derivatives designed with piperazine moieties displayed subnanomolar affinities to serotonin receptors .

In vivo tests have revealed that some derivatives may exert antidepressant-like effects in rodent models; however, their efficacy varied significantly with dosage and specific receptor engagement .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been documented. Various studies report that these compounds exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key insights include:

- Methyl Substitution : Methyl groups at C4 and C8 are essential for enhancing biological activity.

- Hydroxyl Groups : The presence of hydroxyl groups can significantly improve binding affinity to various receptors.

- Aromatic Substituents : The introduction of different aromatic substituents can modulate the pharmacokinetic properties and enhance selectivity towards specific biological targets.

Case Studies

- Antidepressant Activity : A study evaluated several derivatives in a tail suspension test (TST) to assess their antidepressant activity. Compounds showed varying degrees of efficacy compared to the standard fluoxetine treatment .

- Inhibition Studies : Research focusing on the inhibition of carbonic anhydrases revealed that specific structural modifications significantly enhanced selectivity towards tumor-associated isoforms .

- Neurotransmitter Receptor Binding : Molecular docking studies demonstrated that certain modifications in the coumarin structure led to increased binding affinity to serotonin receptors, indicating potential applications in treating mood disorders .

Q & A

Q. What are the standard synthetic protocols for 4,7-dimethylcoumarin, and how can yield optimization be achieved?

The synthesis of this compound typically involves condensation of m-cresol with ethyl acetoacetate in concentrated sulfuric acid at low temperatures, followed by recrystallization . Yield optimization can be explored by varying reaction parameters (e.g., acid concentration, reaction time) or substituting sulfuric acid with milder catalysts like polyphosphoric acid. Purity improvements may require gradient recrystallization or column chromatography .

Q. How should researchers validate the purity and structural integrity of synthesized this compound?

Use a combination of analytical techniques:

Q. What are the documented biological activities of this compound, and how can these be replicated in vitro?

While this compound itself is less studied, structurally similar coumarins (e.g., 4,8-dimethylcoumarin) exhibit anion exchange inhibition (IC₅₀ ≈ 25 nM) and anti-constipation effects in murine models . For replication, use standardized cell-based assays (e.g., SLC26A3 inhibition in Caco-2 cells) with loperamide-induced constipation models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological properties?

- Focused library synthesis : Modify substituents at positions 4 and 7 (e.g., halogenation, alkoxy groups) to assess effects on potency and selectivity.

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like SLC26A3 .

- Pharmacokinetic profiling : Measure logP, plasma protein binding, and metabolic stability using liver microsomes .

Q. How should researchers resolve contradictions in reported bioactivity data for coumarin derivatives?

- Cross-validate assays : Compare results across multiple cell lines (e.g., K562 leukemia vs. HEK293) to rule out cell-specific effects .

- Control for solvent interference : Dimethyl sulfoxide (DMSO) at >0.1% may artifactually modulate fluorescence-based assays.

- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance in dose-response curves .

Q. What experimental strategies are recommended for studying this compound’s stability under physiological conditions?

Q. How can researchers address challenges in quantifying this compound accumulation in enterocytes during in vivo studies?

- Tissue-specific extraction : Isolate colonic epithelial cells from murine models and quantify intracellular concentrations via LC-MS/MS.

- Dual-labeling : Administer fluorescently tagged derivatives to track luminal vs. basolateral uptake pathways .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Bootstrap resampling : Estimate confidence intervals for small-sample datasets .

Q. How should researchers design experiments to ensure reproducibility in coumarin-based studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.